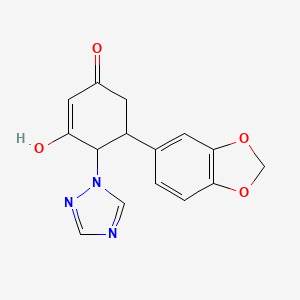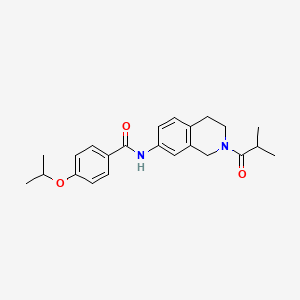
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide, also known as L-765,314, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Catalysis and Synthetic Applications
The development of novel synthetic methodologies utilizing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide and related compounds has seen significant interest. For example, a Rh(III)-catalyzed oxidative olefination process by directed C-H bond activation of N-methoxybenzamides showcases the versatility of using N-O bonds as internal oxidants. This method is noted for its mildness, practicality, selectivity, and high yield, with the substitution of the directing/oxidizing group allowing for the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Medical Imaging and Diagnostic Applications
In the realm of medical imaging and diagnostics, compounds structurally related to this compound have been explored for their potential. A study evaluating the safety, dosimetry, and feasibility of imaging tumor proliferation in humans using a cellular proliferative marker, demonstrates the promise of such compounds for clinical applications. The study found significant correlations between tumor uptake values and the proliferative status of solid tumors, making these agents valuable for assessing cellular proliferation in tumors (Dehdashti et al., 2013).
Drug Development and Pharmacological Studies
In drug development, the design and synthesis of novel compounds for therapeutic applications are of paramount importance. A study detailing the development of a practical and scalable synthetic route to a novel If channel inhibitor showcases the importance of efficient synthesis in medicinal chemistry. This research highlights the challenges and solutions in developing large-scale synthetic routes for pharmacologically active compounds, demonstrating the critical role of chemical synthesis in the development of new therapeutics (Yoshida et al., 2014).
Chemical Structure and Biological Activity
Research into the structure-activity relationships of tetrahydroisoquinoline derivatives has provided insights into their potential bronchodilator and anticonvulsant activities. Studies identifying and evaluating the anticonvulsant activity of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have contributed to the understanding of the chemical basis for pharmacological effects. These investigations underscore the intricate relationship between molecular structure and biological function, paving the way for the development of new drugs with specific therapeutic targets (Chan et al., 1998).
Propriétés
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)23(27)25-12-11-17-5-8-20(13-19(17)14-25)24-22(26)18-6-9-21(10-7-18)28-16(3)4/h5-10,13,15-16H,11-12,14H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPZGLCOLDZCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362678.png)
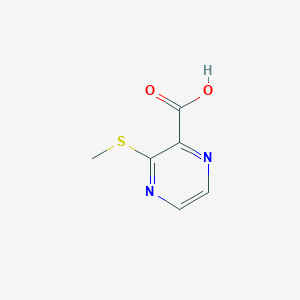
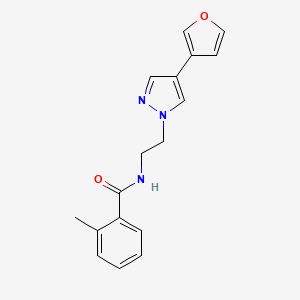
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)
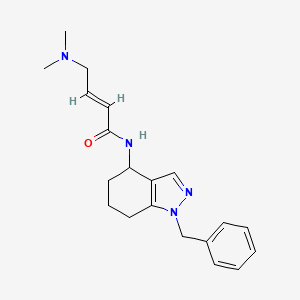
![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2362692.png)




